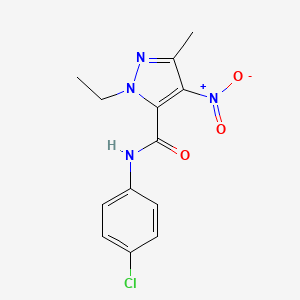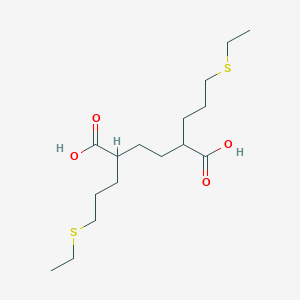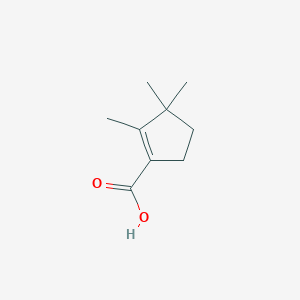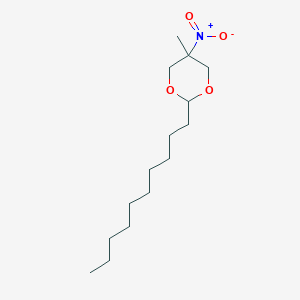
2-Decyl-5-methyl-5-nitro-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decyl-5-methyl-5-nitro-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes This compound is characterized by the presence of a nitro group at the 5th position and a decyl chain at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-5-methyl-5-nitro-1,3-dioxane typically involves the nitration of 5-methyl-1,3-dioxane followed by the introduction of a decyl group. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes followed by purification steps such as distillation and recrystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Decyl-5-methyl-5-nitro-1,3-dioxane undergoes various chemical reactions including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The decyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium catalyst and sodium borohydride.
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Aplicaciones Científicas De Investigación
2-Decyl-5-methyl-5-nitro-1,3-dioxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its stability and reactivity.
Industry: Used in the production of specialty chemicals and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Decyl-5-methyl-5-nitro-1,3-dioxane involves its interaction with biological molecules through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in antimicrobial and antifungal effects by disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-5-nitro-1,3-dioxane: Known for its antimicrobial activity and used as a preservative in cosmetics and toiletries.
5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: Used as a monomer in the synthesis of functionalized polycarbonates.
5-Methylene-1,3-dioxane-2-one: Studied as a comonomer for the production of functionalized polycarbonates.
Uniqueness
2-Decyl-5-methyl-5-nitro-1,3-dioxane is unique due to its decyl chain, which imparts hydrophobic properties and enhances its stability. This makes it suitable for applications in various fields where stability and hydrophobicity are desired.
Propiedades
Número CAS |
6316-43-4 |
|---|---|
Fórmula molecular |
C15H29NO4 |
Peso molecular |
287.39 g/mol |
Nombre IUPAC |
2-decyl-5-methyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C15H29NO4/c1-3-4-5-6-7-8-9-10-11-14-19-12-15(2,13-20-14)16(17)18/h14H,3-13H2,1-2H3 |
Clave InChI |
PGYHKMHLOJGYTK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1OCC(CO1)(C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




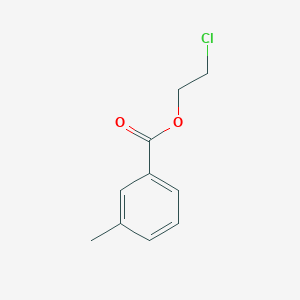
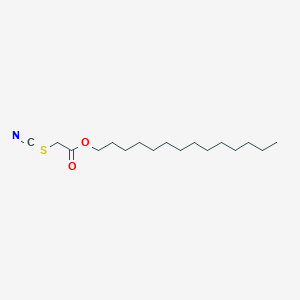
![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)
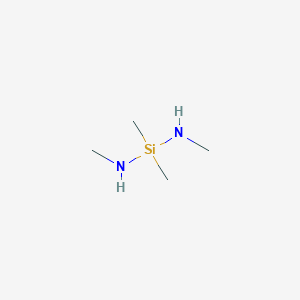
![Tributyl[(propan-2-yl)oxy]stannane](/img/structure/B14736718.png)
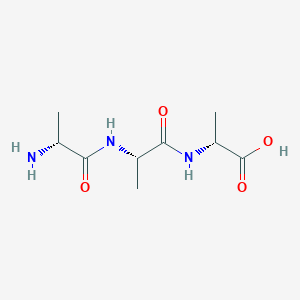
![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)
